(3S)-2-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Description
Properties
Molecular Formula |
C18H17NO6S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(3S)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H17NO6S/c20-18(21)15-9-12-3-1-2-4-13(12)11-19(15)26(22,23)14-5-6-16-17(10-14)25-8-7-24-16/h1-6,10,15H,7-9,11H2,(H,20,21)/t15-/m0/s1 |
InChI Key |
XJCOAAZKLUGMDL-HNNXBMFYSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC4=CC=CC=C4C[C@H]3C(=O)O |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC4=CC=CC=C4CC3C(=O)O |
Origin of Product |
United States |
Biological Activity
(3S)-2-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, commonly referred to as a tetrahydroisoquinoline derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C18H17NO6S
- Molecular Weight : 375.4 g/mol
- IUPAC Name : (3S)-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. Notably, tetrahydroisoquinoline derivatives are known for their diverse pharmacological properties.
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes that play a role in disease processes. For instance:
- Receptor Interaction : Research indicates that tetrahydroisoquinoline derivatives can interact with neurotransmitter receptors, potentially influencing pathways involved in mood regulation and cognitive functions .
In Vitro Studies
A study highlighted the compound's ability to inhibit bacterial enzymes effectively. The diastereoselective synthesis of related compounds demonstrated that modifications at the benzodioxine moiety could enhance inhibitory activity against NDM-1 .
Therapeutic Applications
The therapeutic potential of this compound has been explored in various contexts:
- Antimicrobial Agents : Its inhibitory effects on enzymes like NDM-1 suggest a role in developing new antibiotics.
- Neurological Disorders : Given its interaction with cholinesterases, it may offer therapeutic avenues for treating conditions like Alzheimer’s disease .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Differences
Below is a comparative analysis of the target compound and analogs from the evidence:
Key Insights from Comparative Analysis
Functional Group Impact: The sulfonyl group in the target compound may enhance solubility or act as a hydrogen-bond acceptor, contrasting with the ethylamine group in ’s analog, which likely influences basicity and membrane permeability . The carboxylic acid moiety could improve water solubility and facilitate ionic interactions with biological targets, a feature absent in simpler analogs like 6-methyltetrahydroquinoline .
Synthetic Complexity :
- The target compound’s synthesis would likely require sulfonylation and stereoselective steps, whereas ’s analogs employ reductions (e.g., LiAlH4) or condensations (e.g., with trimethoxybenzaldehyde) .
Pharmacological Potential: The trimethoxyphenyl group in ’s trifluoroacetate derivative is associated with microtubule disruption in cancer cells, suggesting that the target compound’s sulfonyl and carboxylic acid groups might confer distinct mechanisms of action .
Data Limitations
- No direct pharmacological or spectroscopic data for the target compound are available in the evidence. Comparisons are based on structural analogs and inferred properties.
- Environmental release data (Evidences 3–5) pertain to unrelated metal compounds and are excluded from this analysis.
Preparation Methods
a) Pictet–Spengler Reaction
- Procedure : Condensation of L-phenylalanine derivatives with formaldehyde under acidic conditions.
- Key modification : Use of hydrobromic acid (HBr) to generate hydrobromide salts for chiral purity control.
Example: L-phenylalanine + HCHO + HBr → (3S)-THIQ-3-carboxylic acid·HBr Yield: ~85% after neutralization
b) Bischler–Nepieralski Cyclization
Benzodioxine Sulfonyl Group Preparation
The 2,3-dihydro-1,4-benzodioxine-6-sulfonyl component is synthesized through:
a) Ring-Closing Reaction
- Reactants : 3,4-Dihydroxybenzaldehyde + 1,2-dibromoethane.
- Conditions :
b) Oxidation & Sulfonation
- Oxidation : KMnO₄ in aqueous solution at 70–110°C converts aldehydes to carboxylic acids.
Example: 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde → 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid Yield: 90% - Sulfonation : Reaction with chlorosulfonic acid or SO₃ to introduce sulfonyl groups.
Coupling Strategies
The final assembly involves sulfonamide bond formation between the two subunits:
*Theoretical yields based on analogous reactions in cited sources.
Chiral Purity Control
- Resolution : Use of L-phenylalanine ensures (3S)-configuration in the tetrahydroisoquinoline core.
- Crystallization : Recrystallization from toluene/ethyl acetate mixtures to enhance enantiomeric excess.
Critical Data Tables
Table 1: Key Intermediates
Table 2: Optimization of Oxidation Conditions
| Oxidant | Temperature | Time | Yield |
|---|---|---|---|
| KMnO₄ | 90–110°C | 2 hr | 90% |
| H₂O₂ | 70°C | 6 hr | 65% |
Challenges & Solutions
- Steric hindrance : Slow sulfonylation kinetics addressed by using excess sulfonyl chloride.
- Byproduct formation : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization improves purity.
Q & A
Q. What are the foundational synthetic routes for preparing (3S)-2-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step sequences, including:
- Reductive amination : Reduction of nitrovinyl intermediates (e.g., using LiAlH₄ in THF) to yield ethylamine derivatives (61% yield, as in ).
- Sulfonation : Introducing the sulfonyl group via electrophilic substitution or coupling reactions (specific protocols not detailed in evidence; general methods include using sulfonyl chlorides under basic conditions).
- Cyclization : Formation of the tetrahydroisoquinoline core via Pictet-Spengler or similar reactions (e.g., heating with aldehydes in ethanol under argon, yielding 53% after purification via silica gel chromatography, as in ).
- Purification : Column chromatography (e.g., silica gel) or recrystallization to isolate the final product .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : While direct safety data for this compound is unavailable, analogous tetrahydroisoquinoline derivatives (e.g., phenylmethyl tetrahydroisoquinolinecarboxylate) require:
- PPE : Gloves, lab coats, and safety goggles to mitigate skin/eye irritation (H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of vapors (H335) .
- Emergency measures : Immediate rinsing with water for skin/eye contact and medical consultation (as per and ) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- NMR spectroscopy : For stereochemical and functional group analysis (e.g., ¹H-NMR at 400 MHz, as in ).
- Mass spectrometry (MS-ESI) : To confirm molecular weight (e.g., m/z 633.17 [M+H]⁺ in ).
- HPLC/UPLC : For purity assessment and detection of by-products (≥95% purity criteria recommended) .
Advanced Research Questions
Q. How can researchers optimize sulfonation efficiency in synthesizing this compound?
- Methodological Answer : Key variables to test:
- Catalysts : Use Lewis acids (e.g., AlCl₃) or transition-metal catalysts to enhance regioselectivity.
- Solvent systems : Polar aprotic solvents (e.g., DMF) may improve reaction kinetics.
- Temperature : Controlled heating (e.g., 50–80°C) to balance yield and decomposition.
- Monitoring : TLC or in-situ IR to track reaction progress.
Note: highlights yield variations (53–61%) in analogous steps, suggesting iterative optimization is critical .
Q. How should discrepancies in stereochemical data (e.g., (3S) configuration) be resolved?
- Methodological Answer :
- X-ray crystallography : Definitive confirmation of absolute configuration.
- Chiral HPLC : Compare retention times with enantiopure standards.
- Optical rotation : Cross-validate with literature values for related tetrahydroisoquinolines (e.g., ’s (3S)-configured intermediates) .
Q. What strategies address low yields or by-product formation during synthesis?
- Methodological Answer :
- By-product analysis : Use LC-MS to identify impurities (e.g., ’s MS-ESI methodology).
- Work-up refinement : Adjust pH during extraction (e.g., NaOH washes to remove acidic by-products, as in ).
- Catalyst screening : Test alternatives to Pd/C (e.g., Raney Ni) for hydrogenation steps to reduce side reactions .
Data Contradiction Analysis
Q. How to interpret conflicting reports on synthetic yields for intermediates?
- Methodological Answer :
- Scale effects : Small-scale reactions (e.g., 200 mg in ) may yield higher purity but lower efficiency.
- Reagent purity : Trace moisture in LiAlH₄ can reduce yields (ensure anhydrous conditions).
- Chromatographic resolution : Silica gel batch variability may affect recovery rates (validate with TLC pre-purification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
